Telcagepant
Vue d'ensemble
Description
Telcagepant est un antagoniste du récepteur du peptide lié au gène de la calcitonine qui a été développé par Merck & Co. pour le traitement aigu et la prévention de la migraine . Il s'est avéré avoir une efficacité équivalente à celle d'autres traitements de la migraine tels que le rizatriptan et le zolmitriptan . Son développement a été interrompu en raison de préoccupations concernant la toxicité hépatique .
Applications De Recherche Scientifique
Telcagepant has been extensively studied for its potential in treating migraines . It has shown promise in reducing migraine pain by blocking the binding of calcitonin gene-related peptide to its receptors in the central and peripheral nervous system . Additionally, this compound has been investigated for its effects on vasorelaxation and intracellular calcium levels in rat middle cerebral arteries . Its unique mechanism of action makes it a valuable tool in migraine research and treatment development .
Mécanisme D'action
Target of Action
Telcagepant primarily targets the receptor for calcitonin gene-related peptide (CGRP), a neuropeptide involved in the pathophysiology of migraine . CGRP and its receptors are found in areas of the central and peripheral nervous system that are crucial for the transmission of migraine pain .
Mode of Action
This compound works by blocking the binding of CGRP to its receptors within the central and peripheral nervous system . This action is believed to inhibit the transmission of pain signals that lead to migraine headaches . It’s important to note that this compound antagonizes CGRP-induced relaxation without affecting vascular tone .
Biochemical Pathways
The biochemical pathway affected by this compound involves the interaction of CGRP with its receptors. When CGRP activates these receptors, it facilitates the transmission of pain impulses . By blocking the binding of CGRP to its receptors, this compound is believed to inhibit this process, thereby reducing the transmission of migraine pain .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that this compound exhibits non-linear pharmacokinetics, with greater than dose-proportional increases in exposure following oral administration .
Result of Action
The molecular and cellular effects of this compound’s action result in pain relief for individuals suffering from migraines. By blocking the binding of CGRP to its receptors, this compound inhibits the transmission of pain signals, leading to a reduction in migraine pain .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that real-life studies are necessary to confirm the findings of clinical trials and to investigate more practical clinical aspects .
Analyse Biochimique
Biochemical Properties
Telcagepant interacts with the receptor for calcitonin gene-related peptide (CGRP), a primary neuropeptide involved in the pathophysiology of migraine . During migraine attacks, CGRP activates these receptors and facilitates the transmission of pain impulses . This compound blocks the binding of CGRP to these receptors .
Cellular Effects
This compound has been shown to inhibit CGRP-induced vasorelaxation and intracellular Ca2+ levels in the perfused and non-perfused isolated rat middle cerebral artery . This suggests that this compound can influence cell function by modulating cell signaling pathways and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level by blocking the binding of CGRP to receptors within the areas of the central and peripheral nervous system that are important for the transmission of migraine pain . This inhibition is believed to prevent the transmission of pain signals that lead to migraine headaches .
Temporal Effects in Laboratory Settings
The half-life of this compound is reported to be between 5–8 hours
Dosage Effects in Animal Models
In preclinical animal models, this compound, when administered intravenously at a 1 mg/kg bolus, shows that its efficacy is time-dependent and linked with plasma levels . It exhibits linear pharmacokinetics across a range of 0.5-10 mg/kg when delivered intravenously to monkeys .
Metabolic Pathways
It is known that this compound is an antagonist of the receptor for CGRP, a primary neuropeptide involved in the pathophysiology of migraine .
Subcellular Localization
Given its role as a CGRP receptor antagonist, it is likely that it localizes to areas where these receptors are present, such as areas of the central and peripheral nervous system that are important for the transmission of migraine pain .
Méthodes De Préparation
La synthèse du telcagepant implique plusieurs étapes, commençant par la préparation de l'intermédiaire caprolactame (3R,6S)-3-amino-6-(2,3-difluorophényl)-1-(2,2,2-trifluoroéthyl)azépan-2-one . Cet intermédiaire est ensuite soumis à diverses réactions, notamment l'addition 1,4-énantiosélective du nitrométhane et la condensation de Doebner-Knoevenagel . La production industrielle du this compound nécessite un contrôle minutieux des conditions de réaction afin de garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Le telcagepant subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution . Les réactifs couramment utilisés dans ces réactions comprennent l'hypochlorite de sodium, le TEMPO et le bromure de sodium . Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires qui sont ensuite traités pour obtenir le composé final .
Applications de la recherche scientifique
Le this compound a été largement étudié pour son potentiel dans le traitement des migraines . Il s'est avéré prometteur pour réduire la douleur migraineuse en bloquant la liaison du peptide lié au gène de la calcitonine à ses récepteurs dans le système nerveux central et périphérique . De plus, le this compound a été étudié pour ses effets sur la vasodilatation et les niveaux de calcium intracellulaire dans les artères cérébrales moyennes de rat . Son mécanisme d'action unique en fait un outil précieux dans la recherche sur la migraine et le développement des traitements .
Mécanisme d'action
Le this compound agit en bloquant la liaison du peptide lié au gène de la calcitonine à ses récepteurs dans le système nerveux central et périphérique . Cette inhibition empêche la transmission des signaux de douleur qui conduisent aux céphalées migraineuses . Les principales cibles moléculaires du this compound sont le récepteur de type 1 du peptide lié au gène de la calcitonine et le peptide lié au gène de la calcitonine lui-même .
Comparaison Avec Des Composés Similaires
Ces composés partagent un mécanisme d'action similaire mais diffèrent dans leurs profils pharmacocinétiques et leurs effets secondaires potentiels . Contrairement au telcagepant, les composés plus récents ont montré des profils de sécurité hépatique améliorés et ont été approuvés pour une utilisation clinique .
Propriétés
IUPAC Name |
N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27F5N6O3/c27-18-4-1-3-17(21(18)28)15-6-7-19(23(38)36(13-15)14-26(29,30)31)33-24(39)35-11-8-16(9-12-35)37-20-5-2-10-32-22(20)34-25(37)40/h1-5,10,15-16,19H,6-9,11-14H2,(H,33,39)(H,32,34,40)/t15-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDZXLJGHVKVIE-DNVCBOLYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(CC1C2=C(C(=CC=C2)F)F)CC(F)(F)F)NC(=O)N3CCC(CC3)N4C5=C(NC4=O)N=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C(=O)N(C[C@@H]1C2=C(C(=CC=C2)F)F)CC(F)(F)F)NC(=O)N3CCC(CC3)N4C5=C(NC4=O)N=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27F5N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50999410 | |
Record name | Telcagepant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50999410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Telcagepant blocks the binding of CGRP to receptors within the areas of the central and peripheral nervous system that are important for the transmission of migraine pain and thereby is believed to inhibit the transmission of pain signals that lead to migraine headaches. | |
Record name | Telcagepant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12228 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
781649-09-0 | |
Record name | Telcagepant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=781649-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Telcagepant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0781649090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Telcagepant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12228 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Telcagepant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50999410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TELCAGEPANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D42O649ALL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.